molecular formula C16H16N2O5 B6505706 methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate CAS No. 1428371-11-2

methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate

Cat. No.: B6505706
CAS No.: 1428371-11-2
M. Wt: 316.31 g/mol
InChI Key: IBVNJMDXEXETPL-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate is an organic compound with a complex structure that includes a furan ring, a benzoate ester, and a carbamoylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the furan-3-yl ethylamine: This can be achieved by the reaction of furan with ethylamine under suitable conditions.

    Carbamoylation: The furan-3-yl ethylamine is then reacted with a carbamoyl chloride to form the corresponding carbamoyl derivative.

    Amidation: The carbamoyl derivative is then reacted with 4-formylbenzoic acid to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines and alcohols.

    Substitution: Substituted benzoates and carbamoyl derivatives.

Scientific Research Applications

Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of furan derivatives with biological systems.

Mechanism of Action

The mechanism of action of methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, while the carbamoylformamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate
  • Methyl 4-({[2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate
  • Methyl 4-({[2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate

Uniqueness

Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate is unique due to the presence of the furan-3-yl group, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings, such as thiophene or pyridine derivatives.

Biological Activity

Methyl 4-({[2-(furan-3-yl)ethyl]carbamoyl}formamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

  • A furan ring , contributing to its reactivity and interaction with biological targets.
  • A carbamoyl group , which enhances its binding affinity to various enzymes and receptors.
  • An ester functional group , which can undergo hydrolysis and other chemical transformations.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

The IC50 values for these cell lines indicate significant potency, with some derivatives showing comparable or superior activity to established anticancer agents like doxorubicin.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : Interaction with specific cellular receptors can lead to modulation of signaling pathways critical for cell growth and apoptosis.
  • Oxidative Stress Induction : The furan moiety can generate reactive oxygen species (ROS), contributing to the cytotoxic effects observed in cancer cells.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Anticancer Activity :
    • Conducted on MCF-7 and A549 cell lines.
    • Results showed an IC50 value of approximately 5 µM for MCF-7, indicating strong antiproliferative effects .
  • Antimicrobial Efficacy Assessment :
    • Tested against a panel of bacterial strains.
    • Demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, effective against resistant strains
      1
      .

Data Table: Biological Activity Summary

Activity TypeTarget Cell Line/BacteriaIC50/MIC ValueReference
AnticancerMCF-7~5 µM
AnticancerA549~8 µM
AntimicrobialStaphylococcus aureus20 µg/mL
1
AntimicrobialEscherichia coli30 µg/mL
1

Properties

IUPAC Name

methyl 4-[[2-[2-(furan-3-yl)ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-16(21)12-2-4-13(5-3-12)18-15(20)14(19)17-8-6-11-7-9-23-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVNJMDXEXETPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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